molecular formula C9H13BO2 B6594018 (3-Propylphenyl)boronic acid CAS No. 891843-25-7

(3-Propylphenyl)boronic acid

Cat. No.: B6594018
CAS No.: 891843-25-7
M. Wt: 164.01 g/mol
InChI Key: TUDXWKSKLOPZSP-UHFFFAOYSA-N
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Description

(3-Propylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its role in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Propylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of a Grignard reagent with a boron-containing compound. For instance, the reaction of 3-propylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Propylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acids: Used in protodeboronation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Hydrocarbons: Formed through protodeboronation.

Mechanism of Action

The mechanism of action of (3-Propylphenyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boron atom’s vacant p-orbital plays a crucial role in these reactions, facilitating the transfer of organic groups.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the propyl group, making it less hydrophobic.

    (4-Propylphenyl)boronic Acid: Similar structure but with the propyl group in a different position.

Uniqueness: (3-Propylphenyl)boronic acid’s unique structure, with the propyl group at the meta position, provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where specific molecular interactions are required.

Properties

IUPAC Name

(3-propylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDXWKSKLOPZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Intermediate 214.1 (130 mg, 0.65 mmol) in 4 mL THF at −78° C., was added BuLi (1.4 M in hexanes, 0.557 mL, 0.78 mmol). The mixture was stirred 5 min at −78° C., then trimethylborate (0.109 mL, 0.975 mmol) was added. The reaction was stirred at −78° C. for 10 min, then was removed from the cooling bath and stirred 1 h. The reaction was quenched with 1 N HCl, then was diluted with EtOAc. The organic phase was washed with 1N HCl and brine, dried (Na2SO4) and concentrated to afford 83 mg of Intermediate 214.2 as a colorless oil, which was used without further purification in the following step.
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
0.557 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.109 mL
Type
reactant
Reaction Step Two

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